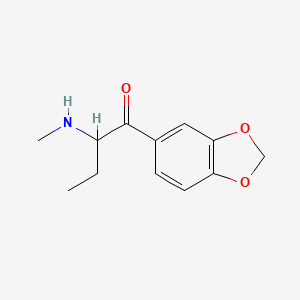

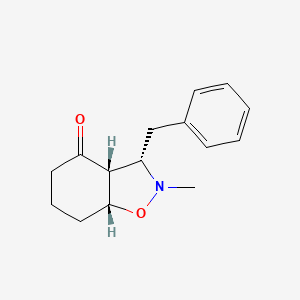

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspase-6-IN-1 is a novel Allosteric Inhibitor of Caspase-6 Activation, blocking the interaction between C6 and mHTT1-586.

科学的研究の応用

Synthesis and Chemical Transformations : Phenylmalonyl dichloride reacted with 3-phenylpropynamide to produce 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one. This compound, when treated with hydrazine, yielded 3,5-disubstituted 1,2,4-triazole. Reactions with methanol and ethanol led to the formation of corresponding malonamic acid esters (Komarov, Yakovlev, Zakhs, & Prep'yalov, 2005).

Carboxyketenes Formation : Studies on new 4-hydroxy-1,3-oxazin-6-ones prepared from chlorocarbonyl(phenyl)ketene and amides revealed that carboxy(phenyl)ketene is formed as the major product by thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This process occurs via unstable 6-hydroxy and 5H-isomer tautomers, leading to the formation of benzoyl isocyanate and phenylketene (George, Veedu, Sheibani, Taherpour, Flammang, & Wentrup, 2007).

Nucleophilic Reactions : 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones react with hydrazine and phenylhydrazine, yielding 3,5-substituted triazoles. Treatment with ethanol and methanol results in the formation of N-cinnamoylmalonamates (Komarov, Yakovlev, Novikov, & Zakhs, 2003).

Antimicrobial Activity : A series of new 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties showed pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli strains (Chernov, Koshevenko, Yakovlev, Anan’eva, Ksenofontova, & Shchegolev, 2017).

Antihypoxic Activity : Studies on 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines revealed moderate to high antihypoxic activity in models of normobaric and hemic hypoxia (Zykova, 2014).

Brine Shrimp Lethality Test : Novel 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol showed toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).

特性

IUPAC Name |

5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCBFFMVNVSMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)